EOAI3402143: A Technical Whitepaper on a Novel Deubiquitinase Inhibitor
EOAI3402143: A Technical Whitepaper on a Novel Deubiquitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EOAI3402143, also known as G9, is a potent and partially selective small-molecule inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin-Specific Protease 9X (Usp9x), Usp24, and Usp5.[1][2][3] This technical guide provides a comprehensive overview of EOAI3402143, including its mechanism of action, key experimental data, and detailed protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.
Core Target Profile & Mechanism of Action
EOAI3402143 exerts its biological effects by inhibiting the catalytic activity of specific deubiquitinases. Deubiquitinases play a crucial role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby regulating their stability and function. By inhibiting Usp9x, Usp24, and Usp5, EOAI3402143 disrupts these processes, leading to the accumulation of ubiquitinated proteins and subsequent downstream effects, including the induction of apoptosis in tumor cells.[2][4]
The inhibition of Usp9x and Usp24 by EOAI3402143 occurs through the formation of a covalent, slowly reversible bond with cysteine residues in the catalytic domain.[5] The precise mechanism of Usp5 inhibition has not yet been fully elucidated.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for EOAI3402143 based on available literature.
Table 1: Inhibitory Activity
| Target | IC50 Value | Cell Line/System | Reference |
| Usp9x (catalytic domain) | 1.6 µM | Biochemical Assay | [6] |
| A375 melanoma cells (vemurafenib-sensitive) | 1 µM | Cell-based Assay | [6] |
| A375 melanoma cells (vemurafenib-resistant) | 1 µM | Cell-based Assay | [6] |
Table 2: In Vitro Cellular Effects
| Cell Line | Treatment Concentration | Effect | Reference |
| UM-2, UM-6, UM-16, UM-76 | Dose-dependent | Suppression of cell survival | [1] |
| UM-2 | 600 nM | Complete suppression of 3D colony growth | [3] |
| MM.1S multiple myeloma cells | 5 µM | Inhibition of Usp9x, Usp24, and Usp5 | [6] |
Table 3: In Vivo Efficacy
| Xenograft Model | Dosing Regimen | Effect | Reference |
| MM.1S multiple myeloma | 15 mg/kg | Reduced tumor volume | [6] |
| A375 melanoma | 15 mg/kg | Reduced tumor volume | [6] |
| MIAPACA2 pancreatic cancer | 15 mg/kg | Suppression of tumor growth | [1] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a study investigating the effect of EOAI3402143 on various cancer cell lines.[3]
Methodology:
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Seed 5,000 cells per well in a 96-well plate with the desired concentrations of EOAI3402143 (e.g., 1, 2, 3, 4, and 5 µM).
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Incubate the plate for three days at 37°C in a CO2 incubator.
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Add 20 µL of a 5 g/L MTT solution to each well.
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Incubate for two hours at 37°C.
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Lyse the cells in 10% SDS buffer.
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Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
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To assess proliferation, plate cells in triplicates and perform the MTT assay on days 0, 1, 2, 3, and 4.
Human Tumor Xenograft Model
This protocol describes the in vivo assessment of EOAI3402143's anti-tumor activity.[1][3]
Methodology:
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Inject human cancer cells (e.g., MIAPACA2) subcutaneously into immunodeficient mice (e.g., NSG mice).
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Monitor primary tumor development using caliper measurements.
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Once tumors are measurable, randomize mice into treatment and vehicle control groups.
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Administer EOAI3402143 (e.g., at 15 mg/kg) or vehicle control (e.g., PEG300/DMSO) via intraperitoneal injection every other day.[3]
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Monitor tumor growth, animal weight, behavior, and mobility throughout the treatment period.
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Tumor volume can be calculated to assess treatment efficacy.
Signaling Pathways and Logical Relationships
EOAI3402143 Inhibition of Usp9x/Usp24 and Downstream Effects
EOAI3402143 inhibits the deubiquitinating activity of Usp9x and Usp24. Usp9x is known to stabilize the anti-apoptotic protein Mcl-1 and is involved in the TGF-β signaling pathway.[7][8] Inhibition of Usp9x leads to the destabilization of its substrates, promoting apoptosis in cancer cells.
Caption: Inhibition of Usp9x/Usp24 by EOAI3402143 leads to increased ubiquitination and degradation of pro-survival proteins, ultimately inducing apoptosis.
EOAI3402143 and the Usp5-p53/FAS Axis in Melanoma
EOAI3402143 also inhibits Usp5, which has been shown to suppress p53 and FAS levels in melanoma, linking it to the BRAF pathway.[4] By inhibiting Usp5, EOAI3402143 can phenocopy the effects of Usp5 knockdown, leading to FAS induction and apoptotic sensitization.
Caption: EOAI3402143 inhibits Usp5, relieving the suppression of p53 and FAS, thereby promoting apoptosis in the context of the BRAF pathway.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of EOAI3402143 in a tumor xenograft model.
Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of EOAI3402143.
Conclusion and Future Directions
EOAI3402143 is a promising deubiquitinase inhibitor with demonstrated anti-tumor activity in preclinical models of various cancers, including myeloma, melanoma, and pancreatic cancer.[1][6][7] Its ability to induce apoptosis through the inhibition of Usp9x, Usp24, and Usp5 highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in a broader range of cancer types, and optimize its pharmacological properties for potential clinical development. As of now, there are no ongoing clinical trials for EOAI3402143.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EOAI3402143 | inhibitor of Usp9x and Usp24 | CAS# EOAI3402143 | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
